molecular formula C5H11NO3 B560811 (2R,3R)-2-amino-3-methoxybutanoic acid CAS No. 104195-79-1

(2R,3R)-2-amino-3-methoxybutanoic acid

Cat. No.: B560811
CAS No.: 104195-79-1
M. Wt: 133.147
InChI Key: FYCWLJLGIAUCCL-QWWZWVQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R)-2-amino-3-methoxybutanoic acid is a chiral amino acid derivative with two stereocenters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-amino-3-methoxybutanoic acid can be achieved through several methods. One common approach involves the protection of the amino group followed by the introduction of the methoxy group at the appropriate position. The reaction conditions typically involve the use of protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) to protect the amino group during the synthesis. The methoxy group can be introduced using methylating agents like methyl iodide in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts or engineered microorganisms to achieve high yields and enantiomeric purity. For example, the use of engineered strains of bacteria or yeast that express specific enzymes can facilitate the production of this compound through fermentation processes.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-amino-3-methoxybutanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oxo derivatives, while reduction of the carboxyl group can produce alcohol derivatives.

Scientific Research Applications

(2R,3R)-2-amino-3-methoxybutanoic acid has several scientific research applications:

    Chemistry: It can be used as a chiral building block for the synthesis of more complex molecules.

    Biology: It may serve as a substrate or inhibitor for enzymes involved in amino acid metabolism.

    Industry: It can be used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,3R)-2-amino-3-methoxybutanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2-amino-3-hydroxybutanoic acid: Similar in structure but with a hydroxyl group instead of a methoxy group.

    (2S,3S)-2-amino-3-methoxybutanoic acid: The enantiomer of (2R,3R)-2-amino-3-methoxybutanoic acid.

    Threonine (2-amino-3-hydroxybutanoic acid): An essential amino acid with a similar backbone but different functional groups.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of a methoxy group, which can influence its reactivity and interactions with biological molecules. This uniqueness makes it valuable for specific applications where chirality and functional group specificity are crucial.

Properties

IUPAC Name

(2R,3R)-2-amino-3-methoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-3(9-2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCWLJLGIAUCCL-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C(=O)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672071
Record name O-Methyl-D-allothreonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104195-79-1
Record name O-Methyl-D-allothreonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.